molecular formula C23H25NO2 B1389210 N-[2-(2,5-Dimethylphenoxy)propyl]-4-phenoxyaniline CAS No. 1040687-66-8

N-[2-(2,5-Dimethylphenoxy)propyl]-4-phenoxyaniline

Cat. No.: B1389210
CAS No.: 1040687-66-8
M. Wt: 347.4 g/mol
InChI Key: CSDDKDZWBUHTNZ-UHFFFAOYSA-N
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Description

N-[2-(2,5-Dimethylphenoxy)propyl]-4-phenoxyaniline is a chemical compound with the molecular formula C23H25NO2 and a molecular weight of 347.45 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of N-[2-(2,5-Dimethylphenoxy)propyl]-4-phenoxyaniline typically involves the reaction of 2,5-dimethylphenol with 1-bromo-2-propanol to form 2-(2,5-dimethylphenoxy)propanol. This intermediate is then reacted with 4-phenoxyaniline under specific conditions to yield the final product . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

N-[2-(2,5-Dimethylphenoxy)propyl]-4-phenoxyaniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the phenoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(2,5-Dimethylphenoxy)propyl]-4-phenoxyaniline has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2,5-Dimethylphenoxy)propyl]-4-phenoxyaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-[2-(2,5-Dimethylphenoxy)propyl]-4-phenoxyaniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific phenoxy and aniline groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(2,5-dimethylphenoxy)propyl]-4-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-17-9-10-18(2)23(15-17)25-19(3)16-24-20-11-13-22(14-12-20)26-21-7-5-4-6-8-21/h4-15,19,24H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDDKDZWBUHTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)CNC2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701207921
Record name N-[2-(2,5-Dimethylphenoxy)propyl]-4-phenoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040687-66-8
Record name N-[2-(2,5-Dimethylphenoxy)propyl]-4-phenoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040687-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(2,5-Dimethylphenoxy)propyl]-4-phenoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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